4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
4-[({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a pyridazinone derivative characterized by a central 6-oxopyridazine core substituted with a 4-fluoro-2-methoxyphenyl group at position 2. The pyridazine ring is linked via an acetylated amino methyl group to a benzoic acid moiety at position 4, conferring distinct physicochemical and biological properties. Its molecular formula is C₂₃H₁₉FN₃O₅, with a molecular weight of 451.42 g/mol.
Properties
IUPAC Name |
4-[[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-30-18-10-15(22)6-7-16(18)17-8-9-20(27)25(24-17)12-19(26)23-11-13-2-4-14(5-3-13)21(28)29/h2-10H,11-12H2,1H3,(H,23,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECQAVDQSFKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Acetylation and Amidation: The acetylation of the pyridazinone core followed by amidation with benzoic acid derivatives completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases. Its structural features suggest it may interact with specific molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Possible interaction leading to altered signaling pathways.
Preliminary studies indicate that it may exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
Case Studies
- Anticancer Activity : Research has shown that derivatives of pyridazine compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as TNF-alpha and Wnt signaling.
- Antimicrobial Properties : Investigations into related compounds have suggested efficacy against various microbial strains, indicating potential applications in developing new antibiotics.
Industrial Applications
The compound's unique chemical structure makes it a valuable building block in organic synthesis. It can be utilized in:
- Development of new materials : Its properties may be exploited in creating novel polymers or coatings.
- Chemical processes : Used as a reagent or catalyst in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituent(s) | Functional Group | Molecular Weight (g/mol) | Key Implications |
|---|---|---|---|---|
| 4-[({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid | 4-Fluoro-2-methoxy | Benzoic acid | 451.42 | Enhanced solubility due to carboxylic acid; potential for ionic interactions with biological targets |
| Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate () | 4-Chloro | Methyl ester | 410.83 | Ester group reduces solubility but improves cell membrane permeability; chloro substituent increases lipophilicity |
| Propan-2-yl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate () | 4-Fluoro-2-methoxy | Isopropyl ester | 373.41 | Bulkier ester group may hinder target binding but enhance metabolic stability |
| 4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide () | 4-Fluoro-2-methoxy | Benzamide | 434.41 | Amide group facilitates hydrogen bonding; may improve affinity for proteolytic enzymes |
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, chlorine) enhance metabolic stability and ligand-receptor binding via hydrophobic interactions .
- Carboxylic acid derivatives exhibit higher aqueous solubility compared to esters or amides, favoring pharmacokinetic profiles .
- Methoxy groups improve bioavailability by modulating electronic effects and steric hindrance .
Key Findings :
- The target compound ’s osteoclast inhibition is attributed to its benzoic acid moiety, which may chelate metal ions critical for cathepsin K activity .
- Ethylsulfonyl derivatives (e.g., ) show superior COX-2 selectivity due to sulfone group interactions with hydrophobic pockets in the enzyme .
- Benzyl acetamide analogs () exhibit anti-cancer activity by generating reactive oxygen species (ROS), a mechanism less prominent in carboxylic acid derivatives .
Functional Group Modifications
- Carboxylic Acid vs. Ester : The target compound’s benzoic acid group enhances solubility but may reduce blood-brain barrier penetration compared to lipophilic esters (e.g., ) .
- Amide vs. Ester : Amides (e.g., ) generally exhibit longer half-lives due to resistance to esterase-mediated hydrolysis .
- Halogen Substituents : Fluorine (target compound) improves metabolic stability over chlorine () due to stronger C-F bond resistance to oxidative degradation .
Biological Activity
The compound 4-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Structural Features
The compound features a pyridazine core, a fluoro-methoxyphenyl group, and an amide linkage. The presence of these functional groups contributes to its unique chemical reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17FN4O4 |
| Molecular Weight | 394.37 g/mol |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazine Core: Cyclization of hydrazine derivatives with diketones.
- Introduction of the Fluoro-Methoxyphenyl Group: Electrophilic aromatic substitution.
- Acetamide Formation: Acylation with acetic anhydride.
Antitumor Activity
Research has indicated that derivatives similar to this compound exhibit significant antitumor properties. Studies have focused on their effectiveness against various cancer cell lines, including breast (MDA-MB-468 and MCF-7) and colon (HT29 and HCT-116) cancer cells. For instance, certain fluoro-, methoxyl-, and amino-substituted isoflavones were synthesized and tested, showing low micromolar GI50 values in MDA-MB-468 cells, indicating potent growth inhibition .
The mechanism of action for compounds like this compound likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It may bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
Preliminary studies suggest that the compound could act as a substrate for cytochrome P450 enzymes, leading to bioactivation and enhanced antitumor activity .
Neuroprotective Effects
There is emerging evidence that similar pyridazine derivatives may possess neuroprotective properties. For example, compounds derived from natural alkaloids have been identified as selective butyrylcholinesterase inhibitors, which are crucial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
A series of fluoro-, methoxyl-, and amino-substituted compounds were synthesized and evaluated for their antitumor effects. Notably, the MDA-MB-468 cell line showed significant sensitivity to these compounds, particularly when co-incubated with CYP1A1 inducers, suggesting a synergistic effect on growth inhibition .
Comparative Analysis
A comparative analysis of various pyridazine derivatives reveals their distinct biological activities based on structural variations:
| Compound Name | Notable Activities |
|---|---|
| Methyl 4-{...} | Potential anti-Alzheimer's activity |
| 3-Amino-4-aryl... | Evaluated for anti-cancer properties |
| 4-(5-acetyl...) | Investigated for PDE4 inhibition |
These findings underscore the importance of structural features in determining biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
